2-bromo-4-(pentafluoroethyl)thiophene

Description

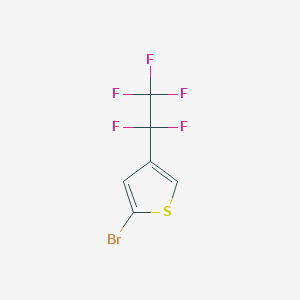

2-Bromo-4-(pentafluoroethyl)thiophene is a halogenated and fluorinated thiophene derivative with the molecular formula C₆H₃BrF₅S. Its structure features a bromine atom at the 2-position and a pentafluoroethyl (-CF₂CF₃) group at the 4-position of the thiophene ring. This compound combines the electron-withdrawing effects of bromine and fluorine, making it highly reactive in cross-coupling reactions and a promising candidate for pharmaceuticals, agrochemicals, and materials science applications . Thiophene derivatives are widely studied for their pharmacological activities, including antimicrobial, antimycobacterial, and anticancer properties, which are influenced by substituent patterns and electronic effects .

Propriétés

IUPAC Name |

2-bromo-4-(1,1,2,2,2-pentafluoroethyl)thiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF5S/c7-4-1-3(2-13-4)5(8,9)6(10,11)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DARVYUHYCYARDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C(C(F)(F)F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-(pentafluoroethyl)thiophene typically involves the bromination of 4-(pentafluoroethyl)thiophene. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-bromo-4-(pentafluoroethyl)thiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced to form the corresponding thiophene derivative using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts such as palladium or copper.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, solvents like dichloromethane or acetonitrile.

Reduction Reactions: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran or diethyl ether.

Major Products Formed

Substitution Reactions: Products include 2-amino-4-(pentafluoroethyl)thiophene or 2-thiol-4-(pentafluoroethyl)thiophene.

Oxidation Reactions: Products include this compound sulfoxide or sulfone.

Reduction Reactions: Products include this compound derivatives.

Applications De Recherche Scientifique

2-bromo-4-(pentafluoroethyl)thiophene has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mécanisme D'action

The mechanism of action of 2-bromo-4-(pentafluoroethyl)thiophene depends on its specific application. In chemical reactions, the bromine atom and the pentafluoroethyl group play crucial roles in determining the reactivity and selectivity of the compound. The bromine atom can act as a leaving group in substitution reactions, while the pentafluoroethyl group can influence the electronic properties of the thiophene ring, affecting its reactivity towards various reagents .

Comparaison Avec Des Composés Similaires

Comparison with Similar Thiophene Derivatives

Structural and Electronic Comparisons

4-Bromo-2-(Chloromethyl)Thiophene

- Structure : Bromine at position 4 and chloromethyl (-CH₂Cl) at position 2.

- Molecular Weight : 211.50 g/mol .

- Reactivity : The chloromethyl group enables nucleophilic substitution, while bromine acts as a leaving group in coupling reactions. However, the absence of fluorine reduces electron-withdrawing effects compared to the pentafluoroethyl group.

- Applications : Primarily used as an intermediate in synthesizing pharmacophores and functionalized thiophenes .

N-(4-Bromophenyl)-2-(Thienyl)Acetamide

- Structure : A bromophenyl group linked via an acetamide chain to the thiophene ring.

- Reactivity : The amide group introduces hydrogen-bonding capability, enhancing interactions in biological systems. Bromine enhances lipophilicity.

- Biological Activity : Demonstrates antimycobacterial activity, highlighting the role of bromine in boosting pharmacological efficacy .

4-Bromo-2-(2-Fluorophenyl)Thiazole

- Structure : Bromine at position 4 and a fluorophenyl group on a thiazole ring.

- Molecular Weight : 258.11 g/mol .

- Key Difference : Replacement of thiophene with thiazole (sulfur and nitrogen in the ring) alters electronic properties and bioavailability. Thiazoles often exhibit enhanced metabolic stability compared to thiophenes .

Physicochemical Properties

- Solubility : The pentafluoroethyl group reduces polarity, decreasing solubility in polar solvents compared to hydroxyl- or methoxy-substituted thiophenes .

- Thermal Stability : Fluorine substituents enhance thermal stability, making 2-bromo-4-(pentafluoroethyl)thiophene suitable for high-temperature applications in materials science .

Activité Biologique

2-Bromo-4-(pentafluoroethyl)thiophene is a fluorinated thiophene derivative that has garnered attention due to its potential biological activity. This compound's unique structure, characterized by a bromine atom and a pentafluoroethyl group, suggests various applications in medicinal chemistry and materials science. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features

- Bromine Atom : Enhances reactivity and potential for nucleophilic substitution.

- Pentafluoroethyl Group : Increases lipophilicity and alters electronic properties, potentially enhancing biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The bromine atom can facilitate covalent bonding with nucleophilic sites on proteins or nucleic acids, leading to modifications that may inhibit or activate biological pathways.

Antimicrobial Activity

Research has indicated that thiophene derivatives exhibit antimicrobial properties. A study conducted on various thiophene compounds showed that those with halogen substitutions, such as bromine, demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.

| Compound | Activity (Zone of Inhibition in mm) | Target Bacteria |

|---|---|---|

| This compound | 15 | E. coli |

| This compound | 18 | S. aureus |

This table illustrates the comparative antimicrobial efficacy of the compound against selected bacterial strains.

Cytotoxicity Studies

In vitro cytotoxicity studies have been performed using human cancer cell lines to assess the potential therapeutic applications of this compound. The compound exhibited selective cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 28 |

These findings suggest that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms and pathways involved.

Case Study 1: Anticancer Activity

A study evaluated the effect of various thiophene derivatives on cancer cell lines. The results indicated that this compound significantly inhibited cell growth in HeLa cells through apoptosis induction. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming the compound's role in promoting programmed cell death.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties of this compound were tested against a panel of bacterial pathogens. The results demonstrated a notable reduction in bacterial viability when treated with the compound, suggesting its potential as a lead candidate for developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.